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Compound of Interest

Compound Name:
4-(2,3-dimethylanilino)-2H-

chromen-2-one

Cat. No.: B242967 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the spectroscopic characterization of 4-(2,3-
dimethylanilino)-2H-chromen-2-one. Direct experimental data for this specific compound is

not readily available in the cited literature. Therefore, this document provides a comprehensive

overview of the expected spectroscopic data based on structurally analogous 4-anilino-2H-

chromen-2-one derivatives. It also includes detailed experimental protocols for acquiring such

data and a workflow for spectroscopic analysis.

Introduction
4-Anilino-2H-chromen-2-one and its derivatives are a class of heterocyclic compounds that

have garnered significant interest in medicinal chemistry due to their diverse biological

activities. The precise structural elucidation of these molecules is paramount for understanding

their structure-activity relationships and for the development of new therapeutic agents.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This

guide will walk through the expected spectroscopic data and the methodologies for their

acquisition and interpretation.

Predicted Spectroscopic Data
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Based on the analysis of similar 4-arylamino-coumarin derivatives, the following tables

summarize the expected spectroscopic data for 4-(2,3-dimethylanilino)-2H-chromen-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-(2,3-dimethylanilino)-2H-chromen-2-
one

Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Notes

NH (Anilino) 9.0 - 10.5 Singlet (broad)

The chemical shift can

be influenced by

solvent and

concentration.

Aromatic (Coumarin) 7.0 - 8.0 Multiplets

The protons of the

coumarin ring system

typically appear in this

region.

Aromatic (Anilino) 6.5 - 7.5 Multiplets

The protons of the

dimethylaniline ring

will have distinct

splitting patterns

based on their

substitution.

C-H (Coumarin) 5.5 - 6.0 Singlet

The proton at the 3-

position of the

coumarin ring.

CH₃ (Dimethyl) 2.0 - 2.5 Singlets

Two distinct singlets

are expected for the

two methyl groups on

the aniline ring.
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Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-(2,3-dimethylanilino)-2H-chromen-2-
one

Carbon Atom
Expected Chemical Shift
(δ, ppm)

Notes

C=O (Lactone) 160 - 165

The carbonyl carbon of the

coumarin ring is typically

deshielded.

C-O (Lactone) 150 - 155
The carbon atom of the

lactone ether linkage.

Aromatic (Coumarin) 115 - 150

A series of signals

corresponding to the carbons

of the coumarin benzene ring.

C-N (Anilino) 140 - 150

The carbon atom attached to

the nitrogen of the aniline

group.

Aromatic (Anilino) 110 - 140
Signals for the carbons of the

dimethylaniline ring.

C-C (Coumarin) 90 - 100
The carbon at the 3-position of

the coumarin ring.

CH₃ (Dimethyl) 15 - 25
The two methyl carbons on the

aniline ring.

Note: The exact chemical shifts can vary depending on the solvent and the specific electronic

environment of the nuclei.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for 4-(2,3-dimethylanilino)-2H-chromen-2-one
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch 3300 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C-H Stretch (Aliphatic) 2850 - 3000 Medium to Weak

C=O Stretch (Lactone) 1680 - 1730 Strong

C=C Stretch (Aromatic) 1500 - 1650 Medium to Strong

C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 4-(2,3-dimethylanilino)-2H-chromen-2-one

Ion Expected m/z Notes

[M]⁺ 279.12

Molecular ion peak

corresponding to the exact

mass of C₁₇H₁₅NO₂.

[M-CO]⁺ 251.13

Loss of a carbonyl group is a

common fragmentation

pathway for coumarins[1].

Fragments of dimethylaniline 121.09, 106.07
Fragmentation of the anilino

side chain.

Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for coumarin

derivatives.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and

should be based on the solubility of the compound and the desired resolution of the spectra.

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance

of ¹³C, a larger number of scans and a longer relaxation delay are often necessary.

2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon

signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) are highly recommended[2][3][4][5].

IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200

mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent disk using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Acquisition:

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for

accurate mass measurements, which aids in determining the elemental composition[1].

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI

is a soft ionization technique that often yields the molecular ion peak with minimal

fragmentation, while EI is a higher-energy technique that provides more information about

the fragmentation pattern[1].

Acquisition:

Infuse the sample solution into the mass spectrometer.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

fragment the molecular ion and analyze the resulting daughter ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 4-(2,3-dimethylanilino)-2H-chromen-2-one.
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Synthesis of
4-(2,3-dimethylanilino)-2H-chromen-2-one
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Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion
While direct spectroscopic data for 4-(2,3-dimethylanilino)-2H-chromen-2-one are not

available in the reviewed literature, a comprehensive analysis of related 4-anilino-coumarin

derivatives provides a solid foundation for predicting its spectral characteristics. The

methodologies outlined in this guide offer a robust framework for researchers to obtain and

interpret the necessary data for the complete structural elucidation of this and similar

compounds, which is a critical step in the process of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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